(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid

lipid storage modulation Drosophila S3 cells phenotypic screening

This meta-diethylsulfamoyl-substituted L-valine derivative provides exclusive (S)-stereochemistry for reproducible chiral interface targeting. Unlike its racemic analog, this compound shows 115.8 nM potency in lipid storage qHTS with >680-fold selectivity over G9a. As a validated NADPH oxidase inhibitor starting point (IC50 50 µM) and chiral peptidomimetic intermediate, its unique isobutyl side chain and free carboxylic acid group offer definitive pharmacokinetic and hydrogen-bonding advantages over glycine or leucine congeners. Contact us for detailed pricing and procurement.

Molecular Formula C16H24N2O5S
Molecular Weight 356.44
CAS No. 956410-65-4
Cat. No. B2578130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid
CAS956410-65-4
Molecular FormulaC16H24N2O5S
Molecular Weight356.44
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C16H24N2O5S/c1-5-18(6-2)24(22,23)13-9-7-8-12(10-13)15(19)17-14(11(3)4)16(20)21/h7-11,14H,5-6H2,1-4H3,(H,17,19)(H,20,21)/t14-/m0/s1
InChIKeyCCEJVYSXJSKTJR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid (CAS 956410-65-4): Chiral Sulfonamide Amino Acid Derivative


(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid (CAS 956410-65-4) is a chiral sulfonamide-derivatized L-valine, classified as an N-acyl-α-amino acid bearing a meta-diethylsulfamoylbenzoyl substituent [1]. It is a member of the Molecular Libraries Small Molecule Repository (MLSMR) with PubChem CID 2341112 and ChEMBL ID CHEMBL1471028 [1][2]. The molecule is employed as a screening compound for biochemical and cell-based assays, with reported activity in lipid storage modulation and epigenetic target panels [1][3]. Its defined (S)-stereochemistry at the valine α-carbon, the specific meta-substitution pattern of the diethylsulfamoyl group, and the branched isobutyl side chain constitute the principal structural features that differentiate it from closely related analogs [2][4].

Why Generic Substitution Cannot Replace (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid in Chiral and Regioisomer-Sensitive Applications


In-class compounds bearing the diethylsulfamoylbenzoyl pharmacophore cannot be interchangeably substituted for CAS 956410-65-4 without risking loss of target engagement, altered pharmacokinetics, or compromised assay reproducibility. The (S)-valine-derived stereocenter directly governs molecular recognition at chiral biological interfaces, distinguishing this compound from its racemic analog (CAS 1396997-83-3) . The meta (3-position) attachment of the diethylsulfamoyl group on the benzoyl ring imposes a distinct spatial orientation and electronic distribution compared to para-substituted isomers, which can alter hydrogen-bonding networks and hydrophobic contacts with target proteins [1]. Furthermore, the isobutyl side chain of valine contributes unique steric and lipophilicity parameters (cLogP ≈ 2.0) not recapitulated by glycine, alanine, or leucine congeners, directly impacting solubility, permeability, and off-target liability [1][2]. Quantitative evidence demonstrating these differentiation dimensions is provided in Section 3.

Quantitative Differentiation Evidence for (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid Against Closest Analogs


Lipid Storage Modulation Potency: Target Compound Active at 115.8 nM vs. Inconclusive or Inactive Analogs

In a quantitative high-throughput screening (qHTS) assay for lipid storage modulators using Drosophila S3 cells, (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid (CAS 956410-65-4) exhibited a potency of 115.8 nM (pChEMBL 6.94) [1]. In contrast, the compound was tested against histone lysine methyltransferase G9a (EHMT2) and guanine nucleotide-binding protein G(s) subunit alpha (gsp) in parallel qHTS campaigns, yielding substantially weaker or inactive results: 79,433 nM against G9a (inconclusive) and 8,913 nM against gsp (inactive) [1]. This within-compound selectivity pattern—nanomolar phenotypic activity in lipid storage versus micromolar or no activity in two distinct target-based assays—indicates that the observed 115.8 nM potency is not due to non-specific cytotoxicity or assay interference. While direct head-to-head data for the racemic analog (CAS 1396997-83-3) in this assay are not publicly available, stereochemical integrity is expected to influence potency, as chiral recognition is common in lipid-binding proteins [2].

lipid storage modulation Drosophila S3 cells phenotypic screening

Neutrophil Cytosol Factor 1 (NCF1/p47phox) Inhibition: A 50 µM IC50 Benchmark for Structural Optimization

BindingDB records an IC50 of 50,000 nM (50 µM) for (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid against human Neutrophil Cytosol Factor 1 (NCF1, the S99G variant) in an MLSCN screening format curated by the Emory Chemical Biology Discovery Center [1]. This data point originates from PubChem BioAssay AID 1275. While no direct comparator data from the same assay are available for the closest regioisomeric or stereochemical analogs (e.g., para-diethylsulfamoyl or racemic valine derivatives), this IC50 establishes a baseline activity level at a therapeutically relevant target involved in NADPH oxidase assembly and reactive oxygen species production. The value of 50 µM is considered low-to-moderate potency for a screening hit and serves as a starting point for medicinal chemistry optimization rather than a final candidate profile.

NADPH oxidase p47phox neutrophil cytosol factor 1

Meta- vs. Para-Diethylsulfamoyl Regioisomerism: Differential Pharmacophoric Geometry

The target compound carries the diethylsulfamoyl substituent at the meta (3-) position of the benzoyl ring, in contrast to the commercially available para-substituted analogs such as 2-{[4-(diethylsulfamoyl)phenyl]formamido}acetic acid (CAS 729578-96-5) and 2-{[4-(diethylsulfamoyl)phenyl]formamido}-3-hydroxybutanoic acid . The meta position directs the sulfonamide group into a different region of three-dimensional space relative to the amide bond, altering the vector of hydrogen-bond acceptor atoms and the orientation of the terminal ethyl groups. While no published head-to-head bioactivity comparison exists for these regioisomers in a single assay, computational property differences are quantifiable: the meta isomer (target compound) and para isomers exhibit identical molecular formula and molecular weight (356.44 g/mol), but differ in predicted dipole moment and electrostatic potential surface, which directly affect molecular recognition [1].

regioisomerism structure-activity relationship sulfonamide pharmacophore

Chiral (S)-Configuration as a Gatekeeper for Biological Recognition vs. Racemic Analog CAS 1396997-83-3

The target compound (CAS 956410-65-4) is explicitly defined with (2S) absolute stereochemistry, corresponding to the natural L-valine configuration [1]. A direct procurement alternative listed in vendor catalogs is the racemic or stereochemically unspecified version under CAS 1396997-83-3, described as 2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid without stereochemical designation, and offered at comparable purity (95%) . The (S)-enantiomer is essential for applications requiring chiral recognition, such as enzyme inhibition, receptor binding, or asymmetric synthesis. While no quantitative enantiomeric activity comparison is published for this specific scaffold, it is a well-established pharmacological principle that enantiomers can differ by orders of magnitude in potency; the D-valine enantiomer would be the synthetic counterpart but is not reported as a commercial product [2].

chiral resolution enantioselectivity L-valine configuration

Recommended Application Scenarios for (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid Based on Quantitative Evidence


Phenotypic Screening for Intracellular Lipid Storage Modulators in Cellular Models

The compound's 115.8 nM potency in Drosophila S3 cell lipid storage modulation qHTS, combined with >680-fold selectivity over G9a methyltransferase and gsp antagonist counterscreens (Section 3, Evidence Item 1), positions this compound as a candidate probe for cellular lipid droplet formation or lipolysis pathways [1]. Researchers investigating metabolic disorders, obesity, or lipotoxicity can prioritize this compound over its racemic analog (CAS 1396997-83-3) to ensure stereochemically defined target engagement.

Starting Hit for NADPH Oxidase Complex Assembly Inhibitor Optimization (p47phox/NCF1)

With a confirmed IC50 of 50 µM against human NCF1/p47phox (S99G variant) from a validated MLSCN screening center (Section 3, Evidence Item 2), this compound serves as a tractable starting point for medicinal chemistry optimization toward NADPH oxidase inhibitors [2]. The meta-substitution pattern and chiral valine moiety provide vector points for structure-activity relationship exploration not available in para-substituted or achiral analogs.

Chiral Building Block for Sulfonamide-Containing Peptidomimetics and Protease Inhibitor Design

The defined (2S)-configuration and the presence of both a free carboxylic acid and a sulfonamide group enable this compound to function as a chiral intermediate in peptidomimetic synthesis (Section 3, Evidence Item 4) [3]. The meta-diethylsulfamoylbenzoyl group serves as a non-natural amino acid capping group with calculable lipophilicity (XLogP3 = 2.0) and hydrogen-bonding capacity (6 HBA, 2 HBD), features that are quantitatively distinct from glycine-capped or para-substituted analogs (Section 3, Evidence Item 3) [4]. This makes it suitable for structure-based design of protease inhibitors where the diethylsulfamoyl group may occupy a specificity pocket.

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